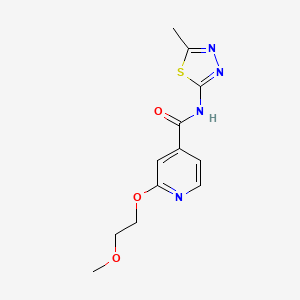

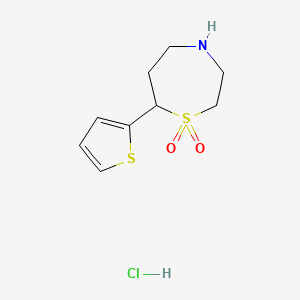

N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide" is a member of the thiazole and acetamide families, which are known for their biological activities. Thiazole derivatives have been widely studied for their potential in treating various diseases, including cancer, inflammation, and microbial infections. The acetamide group is a common feature in many bioactive molecules, contributing to their pharmacological properties.

Synthesis Analysis

The synthesis of thiazole and acetamide derivatives typically involves multi-step reactions that may include the formation of thiazole rings, acylation, and amide bond formation. For example, the synthesis of N-(4-(3-aminophenyl)thiazol-2-yl)acetamide derivatives has been reported to show high in vitro potency against cancer cell lines, including resistant forms . The synthesis process is crucial for obtaining the desired compound with high purity and yield, which is essential for subsequent biological evaluations.

Molecular Structure Analysis

The molecular structure of thiazole acetamide derivatives is characterized by the presence of a thiazole ring, which is a five-membered heterocyclic compound containing both sulfur and nitrogen atoms. This ring is often substituted with various functional groups that can significantly influence the molecule's electronic properties and biological activity. For instance, the crystal structure of a related compound, N-(4-(3-methyl-3-phenylcyclobutyl)thiazol-2-yl)acetamide, has been determined using X-ray diffraction, revealing its monoclinic space group and unit cell dimensions . The molecular structure is a key factor in determining the compound's interaction with biological targets.

Chemical Reactions Analysis

Thiazole acetamides can participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive sites on the thiazole ring and the acetamide moiety. These reactions can be exploited to further modify the compound and enhance its biological activity. For example, the synthesis of thiazolidin-4-ones involves the nucleophilic substitution of an acetyl chloride with acetamide or benzamide .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazole acetamides, such as solubility, melting point, and stability, are influenced by their molecular structure. These properties are important for the compound's pharmacokinetic profile and its suitability for drug development. Theoretical computations, including density functional theory (DFT), can provide insights into the chemical activity descriptors, such as electrophilicity and nucleophilicity, of these compounds . Additionally, the thermodynamic properties can be calculated to understand the stability and reactivity at different temperatures .

科学的研究の応用

Optoelectronic Properties in Polymer Science

- Thiazole-containing monomers, closely related to N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide, have been utilized in polymer science for their optoelectronic properties. These compounds have been involved in the synthesis of conducting polymers with potential applications in optoelectronics, as indicated by their optical band gaps and satisfactory switching times (Camurlu & Guven, 2015).

Anticancer and Antimicrobial Potential

- Derivatives of thiazole, such as N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, have shown promise in anticancer research. Their selective cytotoxicity against specific cancer cell lines, like human lung adenocarcinoma cells, indicates their potential utility in cancer treatment (Evren et al., 2019).

- Additionally, novel sulphonamide derivatives, including thiazole-based compounds, have displayed significant antimicrobial activity, further highlighting the versatility of these molecules in medical research (Fahim & Ismael, 2019).

Hemolytic and Antifungal Activities

- Research into 1,3,4-oxadiazole compounds, which are structurally related to thiazoles, has shown that these molecules can have significant antimicrobial and hemolytic activity. This underscores the potential of thiazole derivatives in developing new antimicrobial agents (Gul et al., 2017).

Analgesic and Anticonvulsant Properties

- Novel thiazole derivatives have been synthesized and tested for analgesic activities, revealing their potential use in pain management (Saravanan et al., 2011).

- Similarly, 2-(4-dimethylaminophenyl)-3,5-disubstituted thiazolidin-4-ones, related to thiazole acetamides, have shown promising anticonvulsant properties, indicating their potential application in treating seizure disorders (Senthilraja & Alagarsamy, 2012).

Antioxidant and Anti-Inflammatory Effects

- N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and related compounds have been evaluated for their antioxidant and anti-inflammatory activities, demonstrating the potential of thiazole derivatives in therapeutic applications for oxidative stress and inflammation (Koppireddi et al., 2013).

特性

IUPAC Name |

2-[2-[2-(3-acetamidoanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2,4,6-trimethylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H26N4O3S2/c1-14-8-15(2)23(16(3)9-14)28-21(30)11-20-12-32-24(27-20)33-13-22(31)26-19-7-5-6-18(10-19)25-17(4)29/h5-10,12H,11,13H2,1-4H3,(H,25,29)(H,26,31)(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDDMDZHFLCXLCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CC2=CSC(=N2)SCC(=O)NC3=CC=CC(=C3)NC(=O)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H26N4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-acetamidophenyl)-2-((4-(2-(mesitylamino)-2-oxoethyl)thiazol-2-yl)thio)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3,5-dimethyl-1H-pyrazole-4-carboxylate](/img/structure/B3009897.png)

![2-(1-oxo-1-(4-(tetrahydrofuran-2-carbonyl)piperazin-1-yl)propan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B3009907.png)

![8-Benzoyl-3-propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3009910.png)